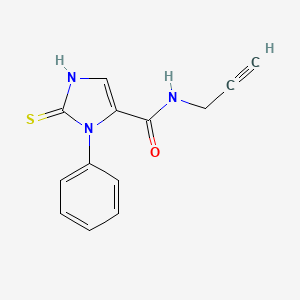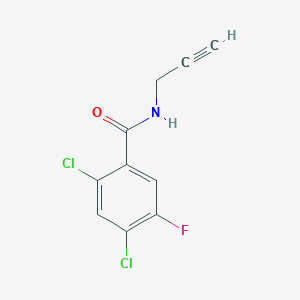
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide, also known as P2Y12 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and is commonly used to treat cardiovascular diseases such as stroke and heart attack.
Mechanism of Action
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide works by inhibiting the this compound receptor, which is a G protein-coupled receptor found on the surface of platelets. By blocking this receptor, the compound prevents platelet activation and aggregation, thereby reducing the risk of blood clots. The exact mechanism of action for its antitumor and neuroprotective effects is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its antiplatelet activity. By inhibiting the this compound receptor, the compound reduces platelet activation and aggregation, which can lead to a decrease in thrombus formation and a reduction in the risk of cardiovascular events such as stroke and heart attack. Additionally, studies have suggested that this compound receptor antagonists may have anti-inflammatory effects and could be used to treat inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide in lab experiments include its high potency and specificity for the this compound receptor, which allows for accurate and reliable measurements of platelet function. However, the compound has some limitations, including its low solubility in water and its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide. One area of interest is the potential use of this compound receptor antagonists in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Additionally, further investigation into the neuroprotective effects of these compounds could lead to the development of new treatments for neurological disorders. Finally, there is a need for the development of more potent and selective this compound receptor antagonists with improved pharmacokinetic properties for clinical use.
Conclusion
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its high potency and specificity for the this compound receptor make it a valuable tool for studying platelet function, and its potential for use in cancer and neurological disorders warrants further investigation. While there are limitations to its use in lab experiments, the development of more potent and selective this compound receptor antagonists could lead to new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide involves the reaction of 2-cyano-3-(2-propynylthio)thiophene with phenylmagnesium bromide followed by reaction with ammonium carbonate. The compound is then purified using column chromatography to obtain a white solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Scientific Research Applications
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It is commonly used as an antiplatelet agent to prevent blood clots in patients with cardiovascular diseases. Additionally, it has been shown to have antitumor activity and is being investigated for its potential use in cancer treatment. Moreover, recent studies have suggested that this compound receptor antagonists may have neuroprotective effects and could be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-phenyl-N-prop-2-ynyl-2-sulfanylidene-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-2-8-14-12(17)11-9-15-13(18)16(11)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUOTZKTXBULEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)

![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)
![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466088.png)
![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)
